5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
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Overview
Description
5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a compound with the molecular formula C12H10F3NO3 and a molecular weight of 273.21 g/mol . It is a solid at ambient temperature and is primarily used in research settings . The compound features a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors . One common method is the reaction of a suitable amine with a trifluoromethyl-substituted benzaldehyde, followed by cyclization and oxidation steps .
Chemical Reactions Analysis
5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the pyrrolidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as pyrrolizines and pyrrolidine-2-one . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The trifluoromethyl group in this compound provides unique properties, such as increased lipophilicity and metabolic stability .
Properties
IUPAC Name |
5-oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c13-12(14,15)8-1-3-9(4-2-8)16-6-7(11(18)19)5-10(16)17/h1-4,7H,5-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNXBIYPZXEQBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171110 |
Source
|
Record name | 5-Oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2357-27-9 |
Source
|
Record name | 5-Oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2357-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-1-[4-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901171110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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